1-Methylbenzo[e]benzimidazol-2-amine 1-Methylbenzo[e]benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 102408-30-0
VCID: VC0008347
InChI: InChI=1S/C12H11N3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14)
SMILES: CN1C2=C(C=CC3=CC=CC=C32)N=C1N
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol

1-Methylbenzo[e]benzimidazol-2-amine

CAS No.: 102408-30-0

VCID: VC0008347

Molecular Formula: C12H11N3

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methylbenzo[e]benzimidazol-2-amine - 102408-30-0

Description

1-Methyl-1H-benzo[d]imidazol-2-amine, also known as 2-Amino-1-methylbenzimidazole, is a chemical compound with a molecular formula of C8H9N3 and a molecular weight of 147.18 . It has a purity level greater than 98.0% as determined by HPLC . The compound typically exists as a solid at 20°C and should be stored at room temperature, ideally in a cool, dark place below 15°C, and under inert gas to avoid air exposure .

This compound is a member of the benzimidazoles . It is also known by several synonyms, including 1-methyl-1H-benzo[d]imidazol-2-amine and 1-Methyl-1H-benzimidazol-2-amine . A related compound, N-methylbenzo[d]oxazol-2-amine, has shown anthelmintic activity and low cytotoxicity . Research indicates that N-methylbenzo[d]oxazol-2-amine impacts the metabolism of purine and pyrimidine and down-regulates sphingolipid metabolism in T. spiralis adult worms, suggesting it could be a potential molecule for anthelmintic development .

Another related compound is bis((1-methylbenzimidazol-2-yl)methyl)amine, which has been studied for its crystal structure . These related compounds highlight the diverse research applications and chemical properties associated with benzimidazole derivatives.

CAS No. 102408-30-0
Product Name 1-Methylbenzo[e]benzimidazol-2-amine
Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
IUPAC Name 1-methylbenzo[e]benzimidazol-2-amine
Standard InChI InChI=1S/C12H11N3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14)
Standard InChIKey MYCFSKWKNMDXFW-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC3=CC=CC=C32)N=C1N
Canonical SMILES CN1C2=C(C=CC3=CC=CC=C32)N=C1N
Synonyms 1H-Naphth[1,2-d]imidazol-2-amine,1-methyl-(9CI)
PubChem Compound 149115
Last Modified Jul 17 2023

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